Chemical structure and physicochemical properties of N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid
Chemical structure and physicochemical properties of N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid
Executive Summary
The development of transition-state analogs is a cornerstone of modern rational drug design, particularly in the targeting of metalloproteases. N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid (N-Cbz-AHPA) is a highly specialized, synthetically derived erythro stereoisomer of the naturally occurring amino acid AHPA[1]. While the natural (2S,3R) configuration is the active pharmacophore in Bestatin (Ubenimex)—a potent immunomodulator and aminopeptidase inhibitor discovered from Streptomyces olivoreticuli[2]—the engineered (2R,3R) isomer serves as a critical structural probe. By utilizing this specific stereoisomer, researchers can systematically interrogate the steric and electronic constraints of the S1 and S1' binding pockets in zinc-dependent proteases, facilitating the development of next-generation HIV protease and aminopeptidase inhibitors[3].
This technical guide provides a comprehensive analysis of the physicochemical properties, stereochemical synthesis, and mechanistic applications of N-Cbz-(2R,3R)-AHPA.
Physicochemical Profiling
Understanding the foundational properties of N-Cbz-(2R,3R)-AHPA is essential for downstream peptide coupling and formulation. The Carboxybenzyl (Cbz) protecting group not only shields the reactive β-amine during aggressive synthetic steps but also imparts significant lipophilicity, aiding in chromatographic purification and crystallization[4].
Table 1: Physicochemical Properties of N-Cbz-(2R,3R)-AHPA [5]
| Property | Value |
| IUPAC Name | (2R,3R)-2-hydroxy-4-phenyl-3-{[(benzyloxy)carbonyl]amino}butanoic acid |
| CAS Registry Number | 62023-58-9 |
| Molecular Formula | C18H19NO5 |
| Molecular Weight | 329.35 g/mol |
| Stereochemical Configuration | (2R, 3R) - erythro isomer |
| Hydrogen Bond Donors | 3 (Hydroxyl, Amine, Carboxylic Acid) |
| Hydrogen Bond Acceptors | 5 |
| Appearance | White to off-white crystalline powder |
| Solubility Profile | Soluble in DMF, DMSO, Methanol; Insoluble in H₂O |
Synthetic Methodology: The Chiral Acetal Route
The primary challenge in synthesizing α-hydroxy-β-amino acids is controlling the stereocenter formation during the homologation of α-amino aldehydes. Uncatalyzed addition of cyanide typically yields a racemic mixture of syn and anti diastereomers. To exclusively isolate the (2R,3R) erythro isomer, a chiral acetal template methodology is employed[1].
Experimental Protocol: Stereoselective Synthesis of N-Cbz-(2R,3R)-AHPA
Step 1: Chiral Acetalization (Protection & Stereocontrol Setup)
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Procedure: React Cbz-D-phenylalaninal (1.0 eq) with (+)-(2S,4S)-pentane-2,4-diol (1.2 eq) in the presence of a catalytic amount of p-toluenesulfonic acid (pTSA) in refluxing toluene. Utilize a Dean-Stark apparatus to remove water and drive the reaction to completion.
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Causality: The Cbz group provides orthogonal protection that withstands the acidic conditions of acetalization. The (+)-(2S,4S)-pentanediol acts as a rigid chiral template. By forming the acetal, the conformation of the substrate is locked, strictly dictating the facial trajectory of the incoming nucleophile in the subsequent step to favor the erythro configuration[1].
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Self-Validation: Monitor the reaction via ¹H-NMR. The disappearance of the highly deshielded aldehyde proton signal (~9.6 ppm) and the appearance of the acetal methine proton validate the completion of the protection phase.
Step 2: Diastereoselective Cyanation
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Procedure: Dissolve the isolated chiral acetal in anhydrous dichloromethane (DCM) and cool to -78 °C. Slowly add Trimethylsilyl cyanide (TMSCN, 1.5 eq) followed by dropwise addition of Boron trifluoride etherate (BF₃·OEt₂, 1.1 eq). Stir for 4 hours.
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Causality: BF₃·OEt₂ acts as a Lewis acid to activate the acetal, promoting ring opening and subsequent nucleophilic attack by TMSCN. The chiral environment established by the pentanediol auxiliary forces the cyanide ion to attack from the less sterically hindered face, yielding the (2R,3R) cyanohydrin ether as the major diastereomer[1].
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Self-Validation: Perform IR spectroscopy on the crude product. The emergence of a sharp nitrile (C≡N) stretch at ~2250 cm⁻¹ confirms successful cyanation. Chiral HPLC must be used at this stage to quantify the diastereomeric excess (d.e.).
Step 3: Acidic Hydrolysis and Isolation
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Procedure: Subject the cyanohydrin intermediate to concentrated hydrochloric acid (HCl) in a methanol/water mixture under reflux for 12 hours to hydrolyze the nitrile to a carboxylic acid. Purify the crude product via silica gel chromatography (eluting with Hexane/Ethyl Acetate).
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Causality: Strong acid hydrolysis converts the nitrile group directly into the required carboxylic acid. The Cbz protecting group is exceptionally stable under these specific non-reducing acidic conditions, preventing premature deprotection[4].
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Self-Validation: High-Resolution Mass Spectrometry (HRMS) must show the target mass [M-H]⁻ at m/z 328.1. Optical rotation measurements ([α]D) should be cross-referenced against literature values to confirm the enantiomeric purity of the isolated (2R,3R) isomer[6].
Synthetic workflow for N-Cbz-(2R,3R)-AHPA via chiral acetalization.
Mechanism of Action: Transition-State Mimicry
The biological utility of AHPA derivatives lies in their ability to act as transition-state mimics for metalloproteases, specifically zinc-dependent aminopeptidases (such as Aminopeptidase B and Leucine Aminopeptidase)[7].
During normal peptide hydrolysis, the active site Zn²⁺ ion polarizes a water molecule to attack the scissile amide bond of the substrate, forming a tetrahedral intermediate. When an AHPA-based peptidomimetic is introduced into the active site, the α-hydroxy and β-amino groups of the AHPA core act as a powerful bidentate ligand[3]. They chelate the catalytic Zn²⁺ ion, displacing the catalytic water molecule entirely. Because the AHPA core already mimics the geometry of the tetrahedral transition state, it binds with exceptionally high affinity, stalling the enzyme and preventing the cleavage of natural substrates[3].
By utilizing the (2R,3R) stereoisomer instead of the natural (2S,3R) configuration, drug developers can map the exact steric tolerances of the S1 pocket, optimizing the binding kinetics for highly selective, next-generation therapeutics[6].
Mechanism of zinc-dependent aminopeptidase inhibition by AHPA derivatives.
References
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Umezawa, H., Aoyagi, T., Suda, H., Hamada, M., & Takeuchi, T. (1976). "Bestatin, an inhibitor of aminopeptidase B, produced by actinomycetes." Journal of Antibiotics.[Link]
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Suda, H., Aoyagi, T., Takeuchi, T., & Umezawa, H. (1976). "Inhibition of aminopeptidase B and leucine aminopeptidase by bestatin and its stereoisomer." Archives of Biochemistry and Biophysics.[Link]
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Herranz, R., Castro-Pichel, J., Vinuesa, S., & García-López, M. T. (1989). "Stereoselection in the synthesis of threo- and erythro-3-amino-2-hydroxy-4-phenyl-butanoic acid using chiral acetal templates." Journal of the Chemical Society, Chemical Communications.[Link]
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M. E. Bunnage et al. (2022). "Discovery of Selective Nanomolar Inhibitors for Insulin-Regulated Aminopeptidase Based on α-Hydroxy-β-amino Acid Derivatives of Bestatin." Journal of Medicinal Chemistry.[Link]
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ChemRadar Database. "N-CBZ-(2R,3R)-3-AMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID CAS#62023-58-9". [Link]
Sources
- 1. Stereoselection in the synthesis of threo- and erythro-3-amino-2-hydroxy-4-phenyl-butanoic acid using chiral acetal templates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Bestatin, an inhibitor of aminopeptidase B, produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. N-CBZ-(2R,3R)-3-AMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID CAS#62023-58-9 | FCMD | Food Contact Materials Regulations Database [chemradar.com]
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